An In-depth Technical Guide to 2-Iodo-5-phenylthiophene (CAS: 13781-37-8)
An In-depth Technical Guide to 2-Iodo-5-phenylthiophene (CAS: 13781-37-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Iodo-5-phenylthiophene, a versatile heterocyclic building block with significant applications in organic synthesis, materials science, and pharmaceutical research. The document details its physicochemical properties, synthesis, and key reactions, including experimental protocols for Suzuki-Miyaura and Sonogashira cross-coupling reactions. Safety information and spectral data are also presented. The unique electronic properties and reactivity of this compound make it a valuable intermediate in the development of organic semiconductors for applications such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs), as well as in the synthesis of complex molecular architectures for drug discovery.[1][2][3]
Core Properties
2-Iodo-5-phenylthiophene is a stable, crystalline solid at room temperature. Its key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 13781-37-8 | [1][4] |
| Molecular Formula | C₁₀H₇IS | [3][4] |
| Molecular Weight | 286.13 g/mol | [3][4] |
| Appearance | White to orange to green powder/crystal | [3] |
| Melting Point | 82.0 to 86.0 °C | [4] |
| Boiling Point (Predicted) | 329.1 ± 30.0 °C | [4] |
| Density (Predicted) | 1.720 ± 0.06 g/cm³ | [4] |
| Purity | ≥ 97% (GC) | [3] |
| Solubility | Soluble in common organic solvents such as THF, DMF, and toluene. |
Synthesis of 2-Iodo-5-phenylthiophene
The synthesis of 2-Iodo-5-phenylthiophene can be achieved through the iodination of 2-phenylthiophene. A representative experimental protocol is detailed below.
Experimental Protocol: Iodination of 2-Phenylthiophene
This protocol describes the synthesis of 2-Iodo-5-phenylthiophene from 2-phenylthiophene using n-butyllithium and iodine.
Materials:
-
2-Phenylthiophene
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetramethylethylenediamine (TMEDA)
-
Tetrahydrofuran (THF), anhydrous
-
Iodine (I₂)
-
Hexanes
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a cold (-78 °C) solution of n-BuLi (1.05 eq.) in hexanes and TMEDA (1.05 eq.) under an inert atmosphere (e.g., argon or nitrogen), add a solution of 2-phenylthiophene (1.0 eq.) in anhydrous THF.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add a solution of iodine (1.1 eq.) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexanes) to afford 2-Iodo-5-phenylthiophene.
Caption: Workflow for the synthesis of 2-Iodo-5-phenylthiophene.
Key Reactions and Experimental Protocols
The presence of the iodine atom makes 2-Iodo-5-phenylthiophene an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions are fundamental in constructing more complex molecular architectures.[2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 2-Iodo-5-phenylthiophene with an arylboronic acid.
Materials:
-
2-Iodo-5-phenylthiophene
-
Arylboronic acid (1.2 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq.)
-
Solvent (e.g., Toluene, 1,4-Dioxane, or DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, combine 2-Iodo-5-phenylthiophene (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (2.0 eq.).
-
Add the solvent and water (typically a 4:1 to 10:1 ratio of organic solvent to water).
-
Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Sonogashira Coupling
The Sonogashira coupling is a highly effective method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
This protocol provides a general procedure for the Sonogashira coupling of 2-Iodo-5-phenylthiophene with a terminal alkyne.
Materials:
-
2-Iodo-5-phenylthiophene
-
Terminal alkyne (1.2 eq.)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 2.0 eq.)
-
Anhydrous solvent (e.g., THF or DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2-Iodo-5-phenylthiophene (1.0 eq.), the palladium catalyst (2 mol%), and copper(I) iodide (4 mol%).
-
Add the anhydrous solvent and the base.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne (1.2 eq.) dropwise to the reaction mixture.
-
Heat the reaction mixture to 50-70 °C and monitor its progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Spectral Data
¹H NMR (Predicted):
-
The protons on the thiophene ring are expected to appear as doublets in the aromatic region, likely between δ 7.0 and 7.5 ppm.
-
The protons of the phenyl group will also resonate in the aromatic region, typically between δ 7.2 and 7.6 ppm.
¹³C NMR (Predicted):
-
The carbon atom bearing the iodine (C-I) is expected to have a chemical shift in the range of δ 70-80 ppm.
-
The other carbon atoms of the thiophene and phenyl rings will appear in the aromatic region (δ 120-145 ppm).
Safety and Handling
2-Iodo-5-phenylthiophene should be handled in accordance with good industrial hygiene and safety practices. It is classified as an irritant and is harmful if swallowed.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Store in a well-ventilated place. Keep the container tightly closed. For detailed safety information, refer to the Safety Data Sheet (SDS).
Applications in Research and Drug Development
2-Iodo-5-phenylthiophene serves as a crucial intermediate in several areas of research and development:
-
Organic Electronics: It is widely utilized in the synthesis of organic semiconductors for OLEDs and OPVs. The ability to introduce various functional groups via cross-coupling reactions allows for the fine-tuning of electronic and optical properties of the resulting materials.[2][3]
-
Pharmaceuticals: The thiophene scaffold is a common motif in many biologically active compounds. 2-Iodo-5-phenylthiophene provides a platform for the synthesis of novel thiophene derivatives as potential drug candidates.
-
Materials Science: It is used in the creation of advanced materials with specific electrical and optical properties, which are important for applications in sensors and photonic devices.[3]
-
Conductive Polymers: This compound plays a significant role in the development of conductive polymers.[3]
Conclusion
2-Iodo-5-phenylthiophene is a valuable and versatile building block for researchers and scientists. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable pathway for the synthesis of a wide range of complex organic molecules. The information and protocols provided in this guide are intended to facilitate its effective use in various research and development endeavors, from advanced materials to novel therapeutics.



